molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2779183
CAS No.: 2097927-38-1
M. Wt: 325.43
InChI Key: HYVKULYPFQRRGN-UHFFFAOYSA-N
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Description

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound featuring a partially saturated cinnolinone core (a bicyclic structure with two adjacent nitrogen atoms) substituted at the 2-position with a piperidinylmethyl group bearing a methanesulfonyl moiety. This structural architecture combines a hydrogenated cinnolinone scaffold, which may enhance metabolic stability, with a sulfonylated piperidine ring, a motif often associated with improved solubility and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKULYPFQRRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, piperidine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonylpiperidine.

    Alkylation: The methanesulfonylpiperidine is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group.

    Cyclization: The alkylated intermediate undergoes cyclization with a suitable reagent, such as sodium hydride, to form the hexahydrocinnolinone core.

    Final Assembly: The final step involves the coupling of the piperidine intermediate with the hexahydrocinnolinone core under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the hexahydrocinnolinone core.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the methanesulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the hexahydrocinnolinone core can provide stability and specificity.

Comparison with Similar Compounds

Key Differences :

  • Substituent Chemistry: The target compound’s methanesulfonyl group (electron-withdrawing) contrasts with BK57876’s fluorophenyl cyclopropanecarbonyl group (bulky, aromatic) and the hydrobromide salt’s unsubstituted core.
  • Core Heterocycle: The quinazolinone derivative in has a different nitrogen arrangement, which may alter photochemical reactivity compared to cinnolinones .

Physicochemical Properties and Solubility Profiles

  • Target Compound : The methanesulfonyl group enhances polarity, likely improving solubility in polar organic solvents (e.g., DMSO or dichloromethane) but limiting aqueous solubility without salt formation.
  • BK57876 : The fluorophenyl cyclopropane moiety increases molecular weight and lipophilicity, suggesting low aqueous solubility and higher membrane permeability .
  • Hydrobromide Salt () : Salt formation dramatically improves aqueous solubility (e.g., >50 mg/mL in water), making it suitable for formulation in biological assays .

Reactivity and Stability Under Environmental Conditions

  • Photooxidation: The quinazolinone analog in undergoes photooxidation under ambient light and oxygen, forming hydroperoxide intermediates via a low-energy two-step mechanism .
  • Salt Stability : The hydrobromide salt’s ionic nature enhances stability in aqueous media but may decompose under strongly acidic or basic conditions .

Research Findings and Mechanistic Insights

  • : Photooxidation of the quinazolinone derivative proceeds without catalysts, highlighting the role of environmental oxygen. This suggests that cinnolinone analogs with electron-rich cores may require protective handling under light .
  • : BK57876’s structural complexity (fluorophenyl cyclopropane) correlates with higher molecular weight and cost ($50–$154/g), indicating challenges in large-scale synthesis compared to simpler derivatives .
  • : The hydrobromide salt’s aqueous solubility (50 mg/mL) underscores the utility of salt forms in drug development, though the target compound’s neutral sulfonamide group may offer a balance between solubility and passive diffusion .

Biological Activity

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a hexahydrocinnolinone core. Its chemical formula is C17H24N2O3SC_{17}H_{24}N_2O_3S with a molecular weight of approximately 344.45 g/mol. The structure allows for unique interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃S
Molecular Weight344.45 g/mol
SolubilitySoluble in DMSO
Storage Temperature-20°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor of certain kinases and enzymes involved in cell proliferation and inflammation pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Receptor Binding : It may also bind to receptors involved in neurotransmission and inflammation, potentially modulating their activity.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines in various cell lines.

Anticancer Properties

The compound has been investigated for its anticancer effects. In laboratory studies involving cancer cell lines such as MCF-7 (breast cancer) and others:

  • Cell Proliferation : It was found to inhibit cell proliferation significantly.
  • Apoptosis Induction : The compound induced apoptosis in treated cancer cells, suggesting a potential mechanism for its anticancer activity.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells exposed to various concentrations. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • Metabolomic Analysis : Another research utilized metabolomic profiling to assess the impact of the compound on metabolic pathways associated with oxidative stress and cell cycle regulation. The findings highlighted alterations in metabolites linked to these pathways after treatment .

Tables Summarizing Key Findings

Study FocusKey Findings
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines
Anticancer ActivitySignificant inhibition of MCF-7 cell proliferation
Metabolomic ChangesAlterations in metabolites related to oxidative stress

Q & A

Q. Table 1: Critical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperidine sulfonylationCH2Cl2, MsCl, 0°C, 2 h75–80≥95%
Core functionalizationPd(dba)2, XPhos, K3PO4, 100°C, 12 h60–65≥90%
Final purificationEthyl acetate/hexane (3:7), silica gel85≥99%

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:
Discrepancies in biological activity data (e.g., IC50 variability in kinase inhibition assays) may arise from differences in:

  • Assay conditions : Buffer composition (e.g., sodium acetate vs. Tris-HCl), pH (4.6 vs. 7.4), or co-solvents (DMSO concentration ≤0.1% recommended) .
  • Compound purity : Impurities (e.g., residual solvents or byproducts) can skew results. Use HPLC-UV/HRMS to confirm purity (>98%) and quantify degradation products .
  • Cell models : Primary cells vs. immortalized lines may exhibit divergent receptor expression. Validate using orthogonal assays (e.g., SPR for binding affinity and cell-based luciferase reporter assays) .

Recommended Workflow:

Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Cross-validate using multiple analytical techniques (e.g., NMR, LC-MS).

Perform dose-response curves in ≥3 biological replicates .

Basic: What analytical techniques are critical for confirming the compound's purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., piperidine C-H coupling constants at δ 3.2–3.5 ppm) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 365.1425 [M+H]+) verifies molecular formula .
  • HPLC-UV : Purity assessment using a C18 column (mobile phase: methanol/sodium acetate buffer (65:35), pH 4.6; λ = 254 nm) .

Q. Table 2: HPLC Parameters

ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)MeOH:Buffer (65:35)1.0 mL/min8.2 min

Advanced: What in vitro models are appropriate for elucidating the compound's mechanism of action?

Methodological Answer:

  • Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure activity against PI3K/AKT/mTOR pathways .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled competitors) for GPCR targets (e.g., dopamine D2 receptors) .
  • Cellular uptake : LC-MS/MS quantification of intracellular concentrations in HepG2 or HEK293 cells .

Key Considerations:

  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Use CRISPR-edited cell lines to validate target specificity .

Basic: What are the recommended safety protocols when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • First Aid :
    • Skin contact : Wash with soap/water for 15 minutes.
    • Eye exposure : Rinse with saline for 20 minutes; seek medical attention .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., PI3Kγ) using AMBER or GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3), CYP450 inhibition, and blood-brain barrier permeability .
  • QSAR Models : Correlate structural features (e.g., sulfonyl group electronegativity) with solubility and metabolic stability .

Validation Steps:

Synthesize top 3–5 derivatives from in silico screening.

Test in vitro metabolic stability using liver microsomes .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct management : Optimize reaction stoichiometry (e.g., 1.2 eq. methanesulfonyl chloride) to minimize di-sulfonylated impurities .

Advanced: How should researchers design studies to evaluate the compound's potential for off-target effects?

Methodological Answer:

  • Broad-Panel Profiling : Screen against 100+ kinases/phosphatases using Eurofins Panlabs® services .
  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HepG2) to identify dysregulated pathways .
  • Safety Pharmacology : Assess hERG channel inhibition (patch-clamp assays) and cytotoxicity in primary hepatocytes .

Data Analysis:

  • Use STRING-DB for pathway enrichment analysis of transcriptomic data .

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